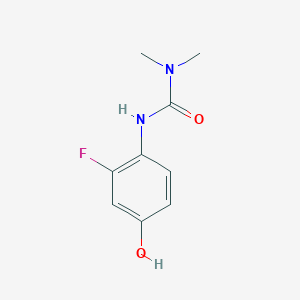![molecular formula C14H16O B12523442 {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene CAS No. 652155-24-3](/img/structure/B12523442.png)
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene is an organic compound characterized by a benzene ring attached to a hept-1-en-6-yn-3-yl group via an oxygen atom. This compound is notable for its unique structure, which combines elements of both alkenes and alkynes, making it a subject of interest in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene typically involves the reaction of hept-1-en-6-yn-3-ol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene can undergo oxidation reactions, particularly at the alkyne and alkene sites. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction reactions can target the alkyne and alkene groups, converting them into alkanes. Hydrogenation using palladium on carbon is a typical method.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride for more selective reductions.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of diols or carboxylic acids depending on the extent of oxidation.
Reduction: Conversion to {[(Hept-1-en-6-yl)oxy]methyl}benzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the study of reaction mechanisms involving alkenes and alkynes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of both alkene and alkyne groups allows for diverse chemical interactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparison with Similar Compounds
Similar Compounds
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}toluene: Similar structure but with a methyl group on the benzene ring.
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}phenol: Contains a hydroxyl group on the benzene ring.
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}aniline: Features an amino group on the benzene ring.
Uniqueness
{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene is unique due to its combination of alkene and alkyne functionalities, which provide a versatile platform for chemical modifications. This dual functionality is less common in similar compounds, making it a valuable subject for research and application development.
Properties
CAS No. |
652155-24-3 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
hept-1-en-6-yn-3-yloxymethylbenzene |
InChI |
InChI=1S/C14H16O/c1-3-5-11-14(4-2)15-12-13-9-7-6-8-10-13/h1,4,6-10,14H,2,5,11-12H2 |
InChI Key |
MULLLWFUNFCQBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CCC#C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)
![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)
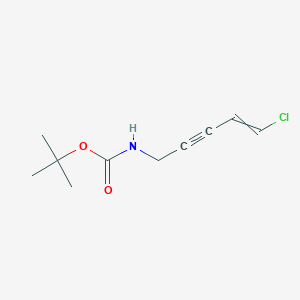
![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)
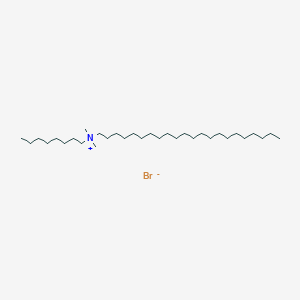
![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
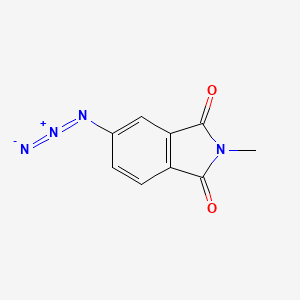
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
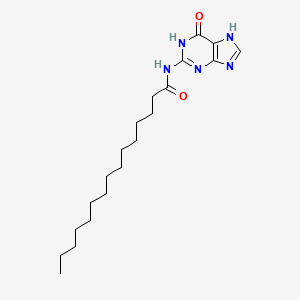
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)


